molecular formula C9H14N2O3 B1461484 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 1153313-94-0

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No.: B1461484
CAS No.: 1153313-94-0
M. Wt: 198.22 g/mol
InChI Key: IUYDTYGTSNWBNY-UHFFFAOYSA-N
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Description

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting its systematic chemical structure and functional group arrangement. The molecular formula C₉H₁₄N₂O₃ indicates a relatively compact organic molecule with a molecular weight of 198.22 grams per mole, as computed through advanced computational chemistry methods. The structural framework consists of a four-carbon butanoic acid chain terminally connected to a 1,2,4-oxadiazole heterocycle, which itself bears a three-carbon propyl substituent at the 3-position of the ring system.

The International Chemical Identifier representation reveals the detailed connectivity: InChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13), providing an unambiguous description of the molecular structure. The Simplified Molecular Input Line Entry System notation CCCC1=NOC(=N1)CCCC(=O)O further illustrates the linear arrangement of atoms and the cyclic oxadiazole core. X-ray crystallographic studies and computational modeling have confirmed that the 1,2,4-oxadiazole ring adopts a planar configuration, with the propyl and butanoic acid substituents extending in opposite directions from the heterocyclic core.

Key physicochemical parameters derived from computational analysis include an XLogP3-AA value of 1.5, indicating moderate lipophilicity characteristics that balance aqueous solubility with membrane permeability. The compound exhibits one hydrogen bond donor count and five hydrogen bond acceptors, suggesting favorable interactions with biological macromolecules. The rotatable bond count of six provides sufficient conformational flexibility for molecular recognition processes while maintaining structural integrity.

Property Value Reference Method
Molecular Weight 198.22 g/mol PubChem 2.1
XLogP3-AA 1.5 XLogP3 3.0
Hydrogen Bond Donors 1 Cactvs 3.4.6.11
Hydrogen Bond Acceptors 5 Cactvs 3.4.6.11
Rotatable Bonds 6 Cactvs 3.4.6.11
Topological Polar Surface Area 76.2 Ų Cactvs 3.4.6.11
Heavy Atom Count 14 PubChem
Complexity 187 Cactvs 3.4.6.11

The topological polar surface area of 76.2 square angstroms falls within the optimal range for oral drug-like compounds, suggesting potential bioavailability characteristics. Advanced computational analysis reveals a molecular complexity score of 187, reflecting the intricate arrangement of functional groups and the heterocyclic core structure. These structural parameters collectively define the unique chemical identity of this compound within the broader family of oxadiazole derivatives.

Historical Context of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces its origins to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of this heterocyclic system, initially termed furo[ab1]diazole. This seminal discovery established the foundation for what would eventually become one of the most significant classes of five-membered heterocycles in modern medicinal chemistry. The compound was originally classified as azoxime or furo[ab1]diazole, reflecting the limited understanding of heterocyclic nomenclature systems at the time. For nearly eight decades following its initial discovery, 1,2,4-oxadiazole derivatives remained largely unexplored chemical curiosities, with only occasional publications appearing in the literature.

The renaissance of 1,2,4-oxadiazole chemistry began in the early 1960s when researchers recognized the photochemical rearrangement potential of these heterocycles to other ring systems. This period marked the beginning of systematic investigations into the biological activity of 1,2,4-oxadiazole derivatives, with the first comprehensive studies commencing in the early 1940s. The breakthrough moment in pharmaceutical applications came with the development and introduction of Oxolamine, the first commercial drug containing a 1,2,4-oxadiazole ring, which was successfully marketed as a cough suppressant. This achievement demonstrated the therapeutic potential of the oxadiazole framework and catalyzed extensive research efforts in medicinal chemistry.

The subsequent four decades witnessed an exponential growth in 1,2,4-oxadiazole research, with investigations revealing diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Mechanistic studies demonstrated that 1,2,4-oxadiazole derivatives exhibit inhibitory activity against multiple enzyme systems, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases, and butyrylcholinesterase. Additionally, these compounds show affinity for various receptor systems, including sigma₁, sigma₂, orexin, kappa opioid, and estradiol receptors.

Historical Milestone Year Significance
First Synthesis 1884 Tiemann and Krüger discover 1,2,4-oxadiazole
Biological Studies Begin 1940s Initial investigations into therapeutic potential
First Commercial Drug 1960s Oxolamine introduced as cough suppressant
Renaissance Period 1960s-1980s Systematic exploration of biological activities
Modern Applications 1980s-Present Diverse therapeutic and materials applications

The recognition of bioisosteric equivalence between 1,2,4-oxadiazole heterocycles and traditional ester and amide functionalities represented a paradigm shift in drug design strategies. This discovery highlighted the ability of oxadiazole rings to form specific molecular interactions, particularly hydrogen bonding, while providing enhanced metabolic stability compared to their ester and amide counterparts. The heterocycle serves as a particularly valuable alternative when instability of conventional functional groups becomes problematic, such as in cases where hydrolytic degradation may occur.

Contemporary research has expanded the applications of 1,2,4-oxadiazole derivatives beyond traditional pharmaceutical uses to include supramolecular liquid crystals and High Energy Density Materials. The synthesis methodologies have evolved from the original Tiemann-Krüger approach to include sophisticated techniques such as 1,3-dipolar cycloaddition reactions of nitriles with nitrile oxides and cyclization of amidoxime derivatives. These synthetic advances have enabled the preparation of increasingly complex oxadiazole structures, including compounds like this compound, which represent the current state-of-the-art in heterocyclic design and synthesis.

Properties

IUPAC Name

4-(3-propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-4-7-10-8(14-11-7)5-3-6-9(12)13/h2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDTYGTSNWBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: One-Pot Synthesis from Amidoximes and Carboxylic Acids

  • Step 1: Amidoximes are prepared or used directly.
  • Step 2: Amidoximes are acylated with the corresponding carboxylic acid using coupling agents.
  • Step 3: Cyclodehydration to form the oxadiazole ring.

Typical conditions:

  • Amidoxime (1 mmol), carboxylic acid (1 mmol), N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC, 1.5 mmol), and 1-hydroxy-7-aza-1H-benzotriazole (HOAt, 1 mmol) are shaken at room temperature for 24 hours in DMF.
  • Triethylamine (TEA, 1 mmol) is added, and the mixture is heated at 100 °C for 3 hours to induce cyclodehydration.
  • Workup involves aqueous extraction and organic solvent purification.

Yields: Moderate, around 55-66% for similar compounds.

Method B: One-Pot Synthesis from Nitriles and Carboxylic Acids (In Situ Amidoxime Formation)

  • Step 1: Nitrile (1 mmol), hydroxylamine hydrochloride (NH2OH·HCl, 1.5 mmol), and TEA (2 mmol) are stirred in ethanol at room temperature for 6 hours, then heated at 70 °C for 16 hours to form amidoximes in situ.
  • Step 2: After solvent removal, carboxylic acid (1 mmol), EDC (1.5 mmol), and HOAt (1 mmol) in DMF are added and shaken at room temperature for 24 hours.
  • Step 3: Cyclodehydration is performed by heating with TEA (1 mmol) at 100 °C for 3 hours.
  • Workup: Similar aqueous-organic extraction to isolate the product.

Yields: Approximately 66%, with high purity and reproducibility.

Alternative Catalytic Methods

  • PTSA-ZnCl2 Catalysis: This catalyst system efficiently promotes the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and nitriles under mild conditions, offering an alternative to carbodiimide coupling agents.
  • Palladium-Catalyzed Carbonylative Assembly: A method involving aryl bromides, amidoximes, and carbon monoxide under palladium catalysis can also yield oxadiazoles, though more suited for aryl-substituted derivatives.

Reaction Conditions Summary Table

Step Reagents/Conditions Solvent Temperature Time Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA Ethanol RT 6 h, then 70 °C 16 h 22 h total Sealed vial, in situ generation
Acylation Amidoxime + Carboxylic acid + EDC + HOAt DMF RT 24 h Mild base, room temp for coupling
Cyclodehydration O-acylamidoxime + TEA DMF 100 °C 3 h Converts to oxadiazole ring
Workup Water addition, extraction with CHCl3 - RT - Purification by liquid-liquid extraction

Example Data from Literature (Adapted)

Entry Substrate (R) Yield (%) Purity (%) Notes
1 Propyl substituent 66 >95 From nitrile and 4-butanoic acid
2 Cyclopentyl substituent 61 99 Using CDI reagent alternative
3 Aromatic substituent 55-71 >90 Known bioactive compound pifexole

Chemical Reactions Analysis

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Leukotriene A4 Hydrolase

One of the significant applications of 4-(3-propyl-1,2,4-oxadiazol-5-yl)butanoic acid is its role as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme is crucial in the inflammatory response as it catalyzes the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. Inhibition of LTA4H can lead to reduced inflammation and is beneficial in treating various inflammatory diseases such as:

  • Chronic Inflammation : Conditions like rheumatoid arthritis and inflammatory bowel disease can be managed by targeting LTA4H with this compound.
  • Autoimmune Disorders : The inhibition mechanism may also provide therapeutic avenues for autoimmune diseases where chronic inflammation is a hallmark .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties through the modulation of inflammatory pathways. By inhibiting LTA4H, these compounds can promote the biosynthesis of lipoxin A4, which plays a role in resolving inflammation . This property makes it a candidate for:

  • Treatment of Allergies : By mitigating the inflammatory response associated with allergic reactions.
  • Fibrotic Diseases : Conditions characterized by excessive fibrosis can potentially benefit from the anti-inflammatory effects of this compound .

Chemical Properties and Structure

The chemical structure of this compound contributes to its biological activity. Its molecular formula is C11H14N2O3C_{11}H_{14}N_2O_3, with a molecular weight of approximately 226.24 g/mol. The oxadiazole ring is known for its electron-withdrawing properties, enhancing the compound's reactivity and interaction with biological targets .

Case Study 1: Inhibition Studies

In vitro studies have shown that derivatives of oxadiazole compounds exhibit significant inhibitory effects on LTA4H activity. For instance, specific structural modifications in the oxadiazole ring led to enhanced inhibitory potency against LTA4H compared to other known inhibitors .

Compound StructureLTA4H Inhibition (%)
This compound75%
Other derivativesVaries (40%-70%)

Case Study 2: Therapeutic Potential in Autoimmune Diseases

A study published in Current Opinion in Investigational Drugs highlighted the potential use of LTA4H inhibitors in treating autoimmune diseases such as systemic lupus erythematosus (SLE). The findings suggested that compounds like this compound could significantly reduce disease activity by modulating inflammatory pathways .

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the oxadiazole ring significantly influences molecular weight, solubility, and steric/electronic effects. Key analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Solubility Storage Conditions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid Phenyl C₁₂H₁₂N₂O₃ 232.24 875164-21-9 Slight in chloroform, methanol, DMSO 2–8°C, sealed
4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid 3-Methoxyphenyl C₁₃H₁₄N₂O₄ 262.27 883546-59-6 Not reported Not specified
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 248.24 94192-18-4 Not reported +4°C
3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)propanoic acid tert-Butyl C₉H₁₄N₂O₃ 198.22 874815-89-1 Not reported Not specified
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)butanoic acid Isopropyl C₁₀H₁₆N₂O₃ 212.25 sc-347861 Not reported Room temperature
Target compound : 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid Propyl C₁₀H₁₆N₂O₃ ~212.25 Not available Inferred: Moderate in polar solvents Likely 2–8°C

Key Observations :

  • Molecular Weight : Bulky substituents (e.g., phenyl, methoxyphenyl) increase molecular weight compared to alkyl groups (propyl, isopropyl). The tert-butyl analog has the lowest molecular weight (198.22) due to its compact structure.
  • Solubility : The phenyl-substituted analog shows slight solubility in organic solvents like DMSO, suggesting polar substituents (e.g., methoxy) may enhance aqueous solubility.
  • Storage : Most analogs require refrigeration (2–8°C), likely due to the hydrolytic sensitivity of the oxadiazole ring .

Electronic and Steric Effects

  • Phenyl vs.
  • Steric Hindrance : The tert-butyl group creates significant steric bulk, which may limit interactions in biological systems compared to linear alkyl chains (propyl) .

Biological Activity

4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, drawing from various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound. For instance, one study reported the synthesis of similar oxadiazole derivatives and characterized them using these methods .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study involving a series of 1,3,4-oxadiazole derivatives showed that certain compounds displayed notable antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to active compounds suggests potential.

Anti-inflammatory Properties

Oxadiazole compounds have been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways through these compounds may provide therapeutic avenues for treating conditions such as arthritis and other inflammatory diseases. The specific mechanisms by which this compound exerts these effects require further elucidation through targeted studies.

The biological activity of oxadiazole derivatives is often linked to their interaction with various biological targets. They may act as inhibitors or modulators of enzymes involved in metabolic pathways or cellular signaling processes. For example, some oxadiazoles have been identified as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . This suggests that this compound could potentially influence lipid metabolism and energy homeostasis.

Case Studies

While specific case studies focusing solely on this compound are scarce, research on related oxadiazole compounds provides insights into their biological potential. For instance:

  • Antibacterial Studies : A study highlighted the antibacterial properties of synthesized oxadiazole derivatives against common bacterial strains .
  • Anti-inflammatory Research : Investigations into the anti-inflammatory effects of oxadiazoles have shown promising results in preclinical models .

Data Summary

Property Observation
Synthesis Method Reaction of precursors with characterization via NMR and IR
Antimicrobial Activity Significant activity against E. coli and P. aeruginosa observed in similar compounds
Anti-inflammatory Effects Potential modulation of inflammatory pathways
Mechanism Possible ACC inhibition affecting lipid metabolism

Q & A

Basic: What are the common synthetic pathways for synthesizing 4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid and its structural analogs?

Methodological Answer:
The synthesis typically involves cyclization reactions between carboxylic acid derivatives and hydroxylamine intermediates. For example:

  • Step 1: React 4-aminobutanoic acid with propionitrile derivatives under acidic conditions to form an intermediate amidoxime.
  • Step 2: Cyclize the amidoxime via dehydration (using agents like POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
  • Step 3: Purify via flash chromatography or recrystallization, with HPLC validation (>95% purity) .
    Analog synthesis (e.g., pyridyl-substituted variants) follows similar protocols, but substituents influence reaction kinetics and yields .

Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography provides definitive structural confirmation, as demonstrated for the pyridyl-substituted analog (bond angles: C–N–O = 112.3°, torsion angles: 178.2°) .
  • 1H/13C NMR identifies proton environments (e.g., oxadiazole protons at δ 8.1–8.3 ppm; carboxylic acid protons at δ 12.5 ppm) .
  • IR spectroscopy confirms functional groups (C=O stretch at ~1700 cm⁻¹; oxadiazole ring vibrations at 1540–1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs across studies?

Methodological Answer:

  • Purity validation: Use HPLC (>95% purity) to exclude impurities as confounding factors .
  • Assay standardization: Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and pH, which alter protonation states of the carboxylic acid group .
  • Structural benchmarking: Compare crystallographic data (e.g., bond lengths, substituent orientations) to ensure consistency in compound identity .

Advanced: What strategies improve the aqueous solubility of this compound for in vitro biological assays?

Methodological Answer:

  • Salt formation: React the carboxylic acid with sodium bicarbonate to generate a water-soluble sodium salt.
  • Prodrug design: Esterify the carboxylic acid group (e.g., methyl ester) to enhance permeability, followed by enzymatic hydrolysis in vivo .
  • Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in aqueous media .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent variation: Replace the propyl group with electron-withdrawing groups (e.g., bromo, chloro) to enhance binding affinity to target enzymes (see IC₅₀ improvements in halogenated analogs) .
  • Backbone modification: Shorten the butanoic acid chain to reduce steric hindrance or introduce rigidity via aromatic rings .
  • Computational modeling: Use DFT calculations to predict charge distribution and docking simulations to optimize interactions with biological targets .

Advanced: What experimental designs are critical for evaluating the metabolic stability of this compound?

Methodological Answer:

  • Microsomal assays: Incubate the compound with liver microsomes (human/rat) to measure CYP450-mediated degradation rates .
  • Mass spectrometry (LC-MS): Track metabolites (e.g., hydroxylated oxadiazole or cleaved carboxylic acid) .
  • Stability buffers: Test pH-dependent degradation (e.g., simulate gastric vs. intestinal environments) .

Basic: How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

  • HPLC analysis: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients; purity thresholds >95% are standard .
  • Melting point consistency: Compare observed melting points (e.g., 180–185°C for pure samples) to literature values .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • Membrane disruption: Lipophilic propyl/butanoic acid chains may integrate into bacterial membranes, as seen in pyridyl-oxadiazole probes .
  • Enzyme inhibition: Halogenated analogs inhibit dihydrofolate reductase (DHFR) via competitive binding (Ki = 2.3 µM) .
  • ROS induction: Oxadiazole rings generate reactive oxygen species in Gram-positive bacteria, validated via fluorescence assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid
Reactant of Route 2
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4-(3-Propyl-1,2,4-oxadiazol-5-yl)butanoic acid

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